LSD1 Inhibition: >40-Fold Selectivity Over MAOA Defines 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide's Epigenetic Potential
In head-to-head biochemical assays against two related flavin-dependent amine oxidases, 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide demonstrates clear target preference. It inhibits Lysine-Specific Demethylase 1 (LSD1/KDM1A) with an IC50 of 2.5 μM (2.50E+3 nM), while its activity against Monoamine Oxidase A (MAOA) is negligible (IC50 = 100 μM; 1.00E+5 nM) [1]. This represents a >40-fold selectivity window for LSD1 over MAOA.
| Evidence Dimension | Enzyme Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | LSD1 IC50 = 2.5 μM; MAOA IC50 = 100 μM |
| Comparator Or Baseline | LSD1 vs. MAOA (comparison within the same assay platform) |
| Quantified Difference | 40-fold higher potency against LSD1 (LSD1 IC50/MAOA IC50 = 0.025) |
| Conditions | Inhibition of recombinant human enzymes using Amplex Red/HRP-coupled assay (LSD1) and luciferin-based assay (MAOA) |
Why This Matters
This selectivity profile is crucial for researchers studying LSD1 biology, as it minimizes confounding off-target effects on MAOA, a common issue with other LSD1 inhibitors.
- [1] BindingDB. (n.d.). BDBM50067551 (CHEMBL3402053) - 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide. BindingDB ID: 50067551. Data curated from ChEMBL. View Source
